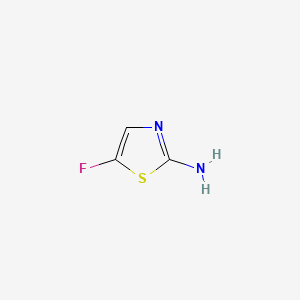
5-Ethyl-1,3-dihydro-2H-indol-2-one
概要
説明
5-Ethyl-1,3-dihydro-2H-indol-2-one is a heterocyclic aromatic compound . It has a molecular weight of 161.2 . The IUPAC name for this compound is 5-ethyl-1,3-dihydro-2H-indol-2-one .
Molecular Structure Analysis
The molecular formula of 5-Ethyl-1,3-dihydro-2H-indol-2-one is C10H11NO . The InChI code for this compound is 1S/C10H11NO/c1-2-7-3-4-9-8(5-7)6-10(12)11-9/h3-6,11-12H,2H2,1H3 .科学的研究の応用
Antimicrobial and Antifungal Applications
Synthesis and Biological Activity : 1,3-Dihydro-2H-indol-2-ones have been reported to exhibit a range of biological activities including antibacterial and antifungal effects. Notably, certain derivatives have demonstrated inhibitory activity against strains like Mycobacterium tuberculosis H(37)Rv, Escherichia coli, and Pseudomonas aeruginosa, among others. The synthesis of these derivatives, such as 5-substituted-3-[{5-(6-methyl-2-oxo/thioxo-4-phenyl-1,2,3,4 tetrahydro pyrimidin-5-yl)-1,3,4-thiadiazol-2-yl}imino]-1,3-dihydro-2H-indol-2-one, has been an area of focus due to their potential biodynamic activities (Akhaja & Raval, 2011).
Metal Complexes with Antimicrobial Properties : Palladium and platinum complexes with 5-methyl1.3-dihydro-3-[2-(phenyl)ethylidene ]-2H-indol-2-one-based ligands have shown significant antimicrobial properties. The synthesis, characterization, and study of these complexes' fungicidal and bactericidal activities have been a subject of interest, indicating the potential of such compounds in antimicrobial applications (Biyala, Fahmi, & Singh, 2004).
Antiproliferative and Genotoxicity Studies
- NIH Screening for Antiproliferative Properties : Certain compounds derived from 5-Ethyl-1,3-dihydro-2H-indol-2-one, specifically 6-chloro-5-(2-substituted-ethyl)-1,3-dihydro-2H-indol-2-ones, were selected by the NIH for in vitro anti-proliferative screening. These compounds showed impressive growth inhibitory effects and were further analyzed for their anti-proliferative activity and genotoxicity, highlighting their potential in medical research and cancer treatment studies (Meti et al., 2016).
Pharmaceutical and Chemical Synthesis Applications
Environment-Friendly Synthesis Using Flow Chemistry Techniques : The use of flow chemistry techniques for the synthesis of 5-Ethyl-1,3-dihydro-2H-indol-2-one derivatives has been explored for its potential in improving the synthesis routes for pharmaceuticals. This method has been shown to decrease the use of hazardous chemicals and increase efficiency, making it a significant advancement in the eco-friendly synthesis of pharmaceuticals (Örkényi et al., 2017).
Innovative Synthesis of Dihydro-1H-indol-4(5H)-ones : The catalyst-free, three-component reaction for synthesizing dihydro-1H-indol-4(5H)-ones showcases a facile and efficient approach. This method aligns with group-assisted-purification (GAP) chemistry principles, streamlining the synthesis process by avoiding traditional purification methods, thereby representing a significant advancement in the field of chemical synthesis (Wang & Shi, 2013).
将来の方向性
特性
IUPAC Name |
5-ethyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-7-3-4-9-8(5-7)6-10(12)11-9/h3-5H,2,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZOPWMHTMNDMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436220 | |
| Record name | 2H-Indol-2-one, 5-ethyl-1,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-1,3-dihydro-2H-indol-2-one | |
CAS RN |
150560-61-5 | |
| Record name | 2H-Indol-2-one, 5-ethyl-1,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)






